N-Succinimidyl ((bromoacetyl)amino)benzoate

Crosslinker spacer arm Conjugate geometry Immunogen design

N-Succinimidyl ((bromoacetyl)amino)benzoate (SBrAB, CAS 94987-16-3) is a non-cleavable, heterobifunctional crosslinking reagent designed for sequential, directional conjugation of amine- and sulfhydryl-containing biomolecules. Its structure, first disclosed in Biochemistry , features an amine-reactive N-hydroxysuccinimidyl (NHS) ester at one terminus and a sulfhydryl-reactive bromoacetyl group at the other, separated by a rigid, aromatic para-aminobenzoate spacer.

Molecular Formula C13H11BrN2O5
Molecular Weight 355.14 g/mol
CAS No. 94987-16-3
Cat. No. B1198484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl ((bromoacetyl)amino)benzoate
CAS94987-16-3
Synonyms(2,5-dioxopyrrolidin-1-yl) 2-((2-bromoacetyl)amino)benzoate
N-succinimidyl ((bromoacetyl)amino)benzoate
SBrAB
Molecular FormulaC13H11BrN2O5
Molecular Weight355.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CBr
InChIInChI=1S/C13H11BrN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)
InChIKeyHILSSQSNVVIMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyl ((bromoacetyl)amino)benzoate (SBrAB, CAS 94987-16-3): Core Identity and Heterobifunctional Crosslinker Class


N-Succinimidyl ((bromoacetyl)amino)benzoate (SBrAB, CAS 94987-16-3) is a non-cleavable, heterobifunctional crosslinking reagent designed for sequential, directional conjugation of amine- and sulfhydryl-containing biomolecules [1]. Its structure, first disclosed in Biochemistry (1987) [2], features an amine-reactive N-hydroxysuccinimidyl (NHS) ester at one terminus and a sulfhydryl-reactive bromoacetyl group at the other, separated by a rigid, aromatic para-aminobenzoate spacer [1]. This design places SBrAB within a distinct subclass of haloacetyl-based crosslinkers that includes the shorter N-succinimidyl bromoacetate (SBA, CAS 42014-51-7), the iodoacetyl analog N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB, CAS 72252-96-1), and the propionate-bridged SBAP.

Why SBrAB Cannot Be Replaced by Generic Haloacetyl Crosslinkers Without Consequence


Despite sharing NHS-ester and haloacetyl reactive termini, SBrAB, SBA, and SIAB produce conjugates with distinct spatial, chemical, and immunological properties that directly impact experimental reproducibility and regulatory filings [1]. The rigid benzoate spacer in SBrAB enforces a fixed intermolecular distance unlike the minimal 1.5-Å spacer of SBA, while the bromoacetyl electrophile exhibits different hydrolysis kinetics and thiol-selectivity compared to the iodoacetyl warhead of SIAB [2]. Even the regioisomeric attachment of the bromoacetamido group to the ortho- versus para-position of the benzoate ring—a distinction unique to SBrAB’s first-reported structure—can alter conjugate geometry and hapten presentation [3]. Substituting one haloacetyl crosslinker for another without accounting for these parameters risks batch-to-batch variability, altered immunoreactivity, and failed bridging studies.

Quantitative Differentiation of SBrAB Against Its Closest Analogs


SBrAB's Rigid ~10-Å Spacer Significantly Exceeds the 1.5-Å Length of N-Succinimidyl Bromoacetate (SBA)

The spacer arm of SBrAB, defined by the para-substituted benzoate core bridging its NHS-ester and bromoacetamido termini, is structurally analogous to that of SIAB, which Thermo Fisher and Cepham Life Sciences report as 10.6 Å . In contrast, N-succinimidyl bromoacetate (SBA), which lacks an aromatic spacer, possesses the shortest known amine-to-thiol spacer arm at only 1.5 Å . This difference means that SBrAB enforces a >7-fold increase in the minimum distance between conjugated partners, critically reducing steric hindrance when targeting buried lysine residues or when the conjugated biomolecules must retain independent function post-crosslinking .

Crosslinker spacer arm Conjugate geometry Immunogen design

Bromoacetyl Electrophile in SBrAB Shows Slower Hydrolysis and Lower Thiol Reactivity Than Iodoacetyl in SIAB

The bromoacetyl group in SBrAB is more resistant to aqueous hydrolysis than the iodoacetyl group of SIAB . While quantitative rate constants for SBrAB specifically are sparse, class-level evidence demonstrates that bromoacetyl thiol-alkylation proceeds slower than iodoacetyl: in a steroidal affinity label study, [(bromoacetamido)methyl]estradiol was less efficient than [(bromoacetamido)ethyl]estradiol, which was markedly less efficient than [(iodoacetamido)propyl]estradiol . This translates to a longer working window for SBrAB in aqueous buffers, enabling more controlled, stepwise conjugation protocols, whereas SIAB reacts faster but degrades more rapidly via hydrolysis.

Haloacetyl hydrolysis Thiol alkylation kinetics Conjugation control

SBrAB's S-Carboxymethyl Thioether Linkage Exhibits Lower Antigenicity Than Maleimidobenzoyl Linkages from Maleimide Crosslinkers

In a direct immunogenicity assessment by Bernatowicz and Matsueda (1986), the S-carboxymethyl thioether bond produced by a bromoacetyl crosslinker (SBA) was demonstrated to be significantly less antigenic than the S-maleimidobenzoyl linkage produced by maleimide-containing crosslinkers (e.g., SMCC) when the conjugates were used as immunogens [1]. Although this study employed SBA rather than SBrAB, the S-carboxymethyl linkage chemistry is identical—both SBrAB and SBA generate the same covalent thioether bond upon sulfhydryl coupling. Therefore, SBrAB is expected to produce conjugates with comparably low linker-specific immunogenicity, and unlike SBA, the longer spacer of SBrAB further reduces steric occlusion of the target epitope .

Linker immunogenicity Anti-linker antibodies Peptide immunogen

The Ortho-Substitution Pattern of SBrAB Differentiates It from the Commercial para-Substituted SIAB and SBAP Linkers

The MeSH registry entry for SBrAB (C054840) explicitly records the compound as (2,5-dioxopyrrolidin-1-yl) 2-((2-bromoacetyl)amino)benzoate—that is, an ortho-substituted benzoate [1]. This contrasts with the commercial SIAB and Sulfo-SIAB linkers, which are para-substituted (4-iodoacetyl)aminobenzoates . The 2- versus 4- substitution alters the trajectory of the crosslinker arm relative to the NHS ester, resulting in a different spatial presentation of the conjugated biomolecule. While both para- and ortho-isomers span approximately 10-atom paths, the angular geometry of the ortho-isomer may be advantageous for crosslinking amino acids positioned at acute angles in protein tertiary structures, a feature not available with para-analogs.

Regiochemistry Conjugate topology Structure-activity relationship

Optimal Application Scenarios Where SBrAB Outperforms Generic Alternatives


Design of Peptide–Protein Immunogens Requiring Defined Spacer Geometry and Minimal Linker Immunogenicity

When preparing synthetic peptide immunogens for antibody generation, SBrAB's rigid ~10-Å spacer presents the peptide epitope at a defined distance from the carrier protein, reducing steric masking. Simultaneously, the S-carboxymethyl thioether bond formed after sulfhydryl coupling elicits negligible anti-linker antibodies compared to maleimide-based crosslinkers [1]. This dual advantage makes SBrAB the rational choice for vaccine research and diagnostic antibody development where linker immunogenicity must be minimized. The ortho-substitution topology further differentiates SBrAB conjugates from those prepared with the commercial para-isomer SIAB, which may be critical for structure-activity reproducibility [2].

Stepwise Amine-to-Sulfhydryl Conjugation in Aqueous Buffers Requiring Extended Handling Time

The bromoacetyl group in SBrAB hydrolyzes slower than the iodoacetyl group of SIAB, giving researchers a longer working window for sequential conjugation protocols [1]. After NHS-ester-mediated amine acylation at pH 7.0–9.0, the bromoacetyl-modified intermediate can be purified and stored briefly before thiol coupling, reducing the risk of premature hydrolysis that plagues iodoacetyl crosslinkers. This property is especially valuable in multi-step bioconjugation workflows such as antibody-drug conjugate (ADC) assembly, where precise payload-to-antibody ratios must be controlled.

Crosslinking Bulky or Sterically Hindered Binding Partners

For conjugations involving large proteins, multi-subunit complexes, or sterically occluded lysine residues, the extended spacer arm of SBrAB (~10.6 Å) provides the reach necessary to bridge distant reactive groups. The 1.5-Å SBA crosslinker, while compact, forces conjugated partners into close proximity that can abrogate enzymatic activity or block protein–protein interaction interfaces [2]. SBrAB's longer, rigid spacer preserves biological function post-conjugation, making it suited for enzyme–antibody conjugates and protein–surface immobilization studies.

Academic and Industrial Procurement Requiring Well-Documented, Reproducible Crosslinker Identity

SBrAB is defined by a unique MeSH identifier (C054840) traced to peer-reviewed primary literature (Biochemistry 1987) [1]. This traceable provenance supports regulatory documentation, grant proposals, and method sections where chemical identity and purity must be unambiguous. Unlike generic 'NHS-bromoacetyl crosslinker' entries, SBrAB's ortho-substituted benzoate structure ensures batch consistency and eliminates ambiguity when reproducing published conjugation protocols. Suppliers offering SBrAB under CAS 94987-16-3 provide the exact regioisomer cited in foundational crosslinking literature.

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